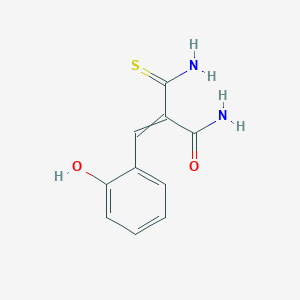

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

Description

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is a thioamide derivative featuring a prop-2-enamide backbone substituted with a carbamothioyl (–C(S)NH₂) group and a 2-hydroxyphenyl aromatic ring.

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15) |

InChI Key |

BYSWJUVULRHVHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a base to form the intermediate, which is then reacted with acrylamide to yield the final product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Key Observations :

- Hydrogen Bonding : The 2-hydroxyphenyl group enables stronger intermolecular hydrogen bonding (vs. thiophene in ), likely increasing crystallinity and thermal stability .

Thermal Stability

- The hydroxyphenyl analog’s melting point is expected to exceed 200°C (inferred from analogs like 13b, mp 234–235°C ), whereas thiophene-based analogs (e.g., ) may exhibit lower thermal stability due to weaker π-π stacking.

Hydrogen Bonding and Crystallography

- Hydroxyphenyl vs. Thiophene : The 2-hydroxyphenyl group forms robust O–H···O/S hydrogen bonds, as demonstrated in graph-set analysis for similar aromatic systems . In contrast, thiophene-based analogs rely on weaker C–H···S interactions.

- Role of Carbamothioyl: The –C(S)NH₂ group may participate in N–H···S hydrogen bonds, influencing crystal packing and solubility. This contrasts with cyano/ethoxycarbonyl groups, which prioritize dipole-dipole interactions .

Pharmacological and Industrial Relevance

- Target Compound : The carbamothioyl group is associated with enzyme inhibition (e.g., urease), while the hydroxyphenyl moiety may confer antioxidant activity .

- Ethoxycarbonyl Analogs: Used as intermediates in heterocyclic synthesis (e.g., benzopyranones for anticoagulant development) .

- Thiophene Derivative : Serves as a pharmaceutical impurity, highlighting the need for structural differentiation in quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.